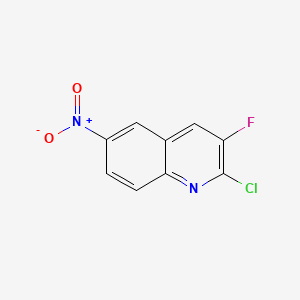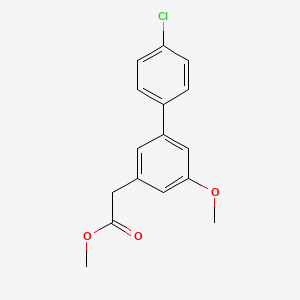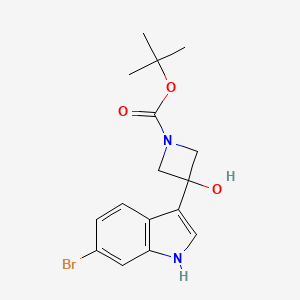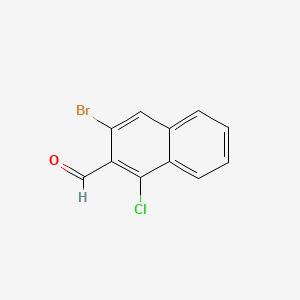
3-Bromo-1-chloro-2-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-chloro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-chloro-2-naphthaldehyde typically involves the bromination and chlorination of 2-naphthaldehyde. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-1-chloro-2-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products Formed:
Oxidation: 3-Bromo-1-chloro-2-naphthoic acid.
Reduction: 3-Bromo-1-chloro-2-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-chloro-2-naphthaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-Bromo-1-chloro-2-naphthaldehyde exerts its effects depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its aldehyde, bromine, and chlorine functional groups. These interactions can lead to the formation of covalent bonds, hydrogen bonds, and other non-covalent interactions, influencing the reactivity and behavior of the compound in different environments.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-naphthaldehyde: Similar structure but lacks the chlorine substituent.
3-Bromo-2-naphthaldehyde: Similar structure but lacks the chlorine substituent at the 1-position.
1-Chloro-2-naphthaldehyde: Similar structure but lacks the bromine substituent.
Uniqueness: 3-Bromo-1-chloro-2-naphthaldehyde is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring. This dual substitution pattern can influence the compound’s reactivity, making it a valuable intermediate in the synthesis of more complex molecules with specific properties.
Eigenschaften
Molekularformel |
C11H6BrClO |
|---|---|
Molekulargewicht |
269.52 g/mol |
IUPAC-Name |
3-bromo-1-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-10-5-7-3-1-2-4-8(7)11(13)9(10)6-14/h1-6H |
InChI-Schlüssel |
BEDBDZPWRGVYEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


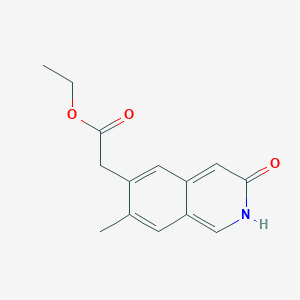
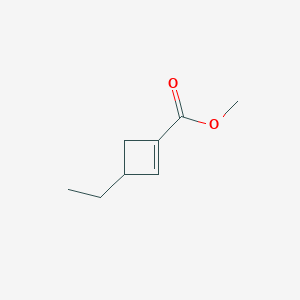


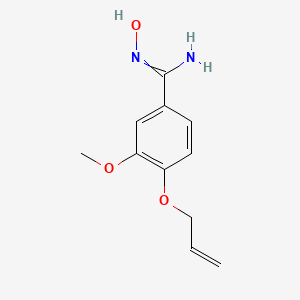



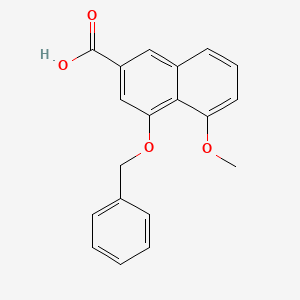
![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
